Methyl-(3-O-tolyl-propyl)-amine

Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

Methyl-(3-O-tolyl-propyl)-amine (IUPAC: N-methyl-3-(2-methylphenyl)propan-1-amine; CAS 100054-30-6) is a synthetic secondary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. It belongs to the 3-arylpropylamine class, characterized by a three-carbon propyl linker between an ortho-tolyl (2-methylphenyl) ring and a terminal N-methylamino group.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B12113367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(3-O-tolyl-propyl)-amine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCCNC
InChIInChI=1S/C11H17N/c1-10-6-3-4-7-11(10)8-5-9-12-2/h3-4,6-7,12H,5,8-9H2,1-2H3
InChIKeyBJUJXKPPOKQZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-(3-O-tolyl-propyl)-amine: Chemical Identity, Core Properties, and Research-Grade Procurement Profile


Methyl-(3-O-tolyl-propyl)-amine (IUPAC: N-methyl-3-(2-methylphenyl)propan-1-amine; CAS 100054-30-6) is a synthetic secondary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. It belongs to the 3-arylpropylamine class, characterized by a three-carbon propyl linker between an ortho-tolyl (2-methylphenyl) ring and a terminal N-methylamino group [1]. The compound is listed on multiple chemical supplier catalogs and research databases, indicating established availability for laboratory-scale procurement . Its predicted physicochemical range—boiling point of 251.2±19.0 °C, density of 0.905±0.06 g/cm³, and a calculated LogP of approximately 2.9—places it in a moderate lipophilicity window shared by several CNS-active phenylpropylamines [1].

Why Methyl-(3-O-tolyl-propyl)-amine Cannot Be Simply Replaced by Generic 3-Arylpropylamine Analogs


The 3-arylpropylamine scaffold is pharmacologically promiscuous; however, specific structural features—including the position of the methyl substituent on the phenyl ring, the nature of the atom linking the aryl group to the propyl chain, and the N-substitution pattern—exert decisive control over molecular recognition, pharmacokinetic behavior, and chemical reactivity . For instance, the ortho-methyl substituent in Methyl-(3-O-tolyl-propyl)-amine introduces steric hindrance and unique electronic effects absent in meta- or para-substituted isomers, potentially altering receptor binding kinetics and metabolic stability. Similarly, the direct carbon-carbon bond between the aryl ring and the propyl linker distinguishes it from phenoxypropylamine analogs (e.g., CAS 883545-20-8), where the ether oxygen introduces polarity and conformational flexibility [1]. Generic substitution without accounting for these structural variables can lead to divergent LogP values, hydrogen-bonding capacity, and off-target profiles, compromising assay reproducibility and lead optimization [1].

Head-to-Head Quantitative Differentiation of Methyl-(3-O-tolyl-propyl)-amine from Its Closest Structural Analogs


Divergent Lipophilicity: LogP Gap Between Ortho-Tolyl and Phenoxypropyl Analogs

Methyl-(3-O-tolyl-propyl)-amine (CAS 100054-30-6) displays a calculated LogP of approximately 2.9 [1], significantly higher than its direct oxygen-containing analog Methyl-(3-O-tolyloxy-propyl)-amine (CAS 883545-20-8), which has a reported LogP of 2.37 [2]. This LogP elevation of roughly 0.5 units suggests enhanced membrane permeability and potentially greater CNS penetration for the carbon-linked ortho-tolyl scaffold, consistent with its proposed blood-brain barrier permeability [1]. The difference arises from the replacement of the polar ether oxygen with a methylene group, reducing hydrogen-bond acceptor count and increasing hydrocarbon character.

Lipophilicity Blood-Brain Barrier Permeability ADME Prediction

Topological Polar Surface Area Reduction Drives Passive Permeability Advantage

The replacement of the ether oxygen with a methylene linker reduces the Topological Polar Surface Area (TPSA) from 21.26 Ų (CAS 883545-20-8) [1] to a predicted 12.0 Ų (CAS 100054-30-6) [2], a decrease of approximately 9.3 Ų. TPSA values below 60–70 Ų are generally associated with favorable oral absorption and blood-brain barrier penetration; the further reduction from 21 to 12 Ų indicates that the target compound sits deeper within the optimal CNS-permeability envelope relative to its phenoxypropyl analog.

Polar Surface Area Membrane Permeability CNS Drug Design

Positional Isomer Differentiation: Ortho- vs. Para-Methyl Substitution Alters Boiling Point and Intermolecular Interactions

The ortho-methyl substitution pattern in Methyl-(3-O-tolyl-propyl)-amine (CAS 100054-30-6) yields a predicted boiling point of 251.2±19.0 °C [1], distinguishable from the para-methyl isomer Methyl-(3-p-tolyl-propyl)-amine (CAS 87462-06-4), which has a predicted boiling point of 249.0±19.0 °C . While the absolute difference (≈2.3 °C) may appear modest, it arises from altered molecular shape and packing—ortho-substitution introduces greater steric hindrance that disrupts intermolecular van der Waals contacts relative to the more linear para-substituted congener. This difference can be exploited analytically (e.g., GC retention time) and may affect crystallization behavior during salt formation or purification.

Positional Isomerism Physicochemical Properties Purification and Handling

Molecular Weight and Formula Differentiation: C₁₁H₁₇N vs. C₁₁H₁₇NO as a Procurement Selector

The molecular formula of the target compound is C₁₁H₁₇N (MW 163.26 g/mol) , which distinguishes it categorically from the phenoxypropyl analog C₁₁H₁₇NO (CAS 883545-20-8; MW 179.26 g/mol) . The 16-Da mass difference corresponds to the replacement of an oxygen atom with two hydrogen atoms (CH₂ vs. O). In LC-MS and GC-MS workflows, this mass shift provides an unambiguous identifier: the [M+H]⁺ ion of the target appears at m/z 164.14, whereas the phenoxy analog produces a base peak at m/z 180.14. For procurement, this means that MS spectral libraries and quantitative MRM methods must be built specifically for the C₁₁H₁₇N species; a C₁₁H₁₇NO reference standard will produce incorrect calibration curves.

Molecular Formula Mass Spectrometry Procurement Verification

Meta- vs. Ortho-Tolyl Substitution: Distinct InChIKey Fingerprints for Unique Database Registration

The ortho-tolyl isomer (CAS 100054-30-6) carries the InChIKey BJUJXKPPOKQZSV-UHFFFAOYSA-N [1], while the meta-tolyl isomer Methyl-(3-M-tolyl-propyl)-amine (CAS 886762-96-5) has the distinct InChIKey YOSATRPVBBTSNF-UHFFFAOYSA-N . These structurally unique, machine-readable identifiers ensure that database queries, inventory management systems, and electronic lab notebooks unambiguously distinguish between positional isomers. Submitting an order by chemical name alone (e.g., 'methyl-tolyl-propyl-amine') risks receiving the meta- or para-substituted variant, which may exhibit different pharmacological profiles and cannot be used interchangeably in SAR studies.

Chemical Database Registration InChIKey Isomer-Specific Procurement

Optimal Research and Industrial Use Cases for Methyl-(3-O-tolyl-propyl)-amine Driven by Quantitative Differentiation


Pharmacological Screening of CNS-penetrant 3-Arylpropylamine Lead Candidates

When a research program requires a carbon-linked ortho-tolyl propylamine scaffold with maximized passive membrane permeability for CNS target engagement, Methyl-(3-O-tolyl-propyl)-amine is the preferred starting material. Its LogP of ~2.9 and TPSA of ~12 Ų place it deeper within the CNS-permeability window than phenoxypropyl analogs (LogP 2.37, TPSA 21.26 Ų). As demonstrated in the Evidence Guide (LogP differential: +0.53; TPSA reduction: −9.3 Ų), this compound offers measurable advantages for in vitro blood-brain barrier models and in vivo CNS pharmacokinetic studies [1].

Analytical Reference Standard for Positional Isomer Resolution in QC and Regulatory Dossiers

The distinct boiling point (251.2 °C for ortho- vs. 249.0 °C for para-) and unique InChIKey (BJUJXKPPOKQZSV-N) make Methyl-(3-O-tolyl-propyl)-amine a suitable reference marker for isomer-specific GC, HPLC, and mass spectrometric method development. Pharmaceutical impurity profiling programs, particularly those involving atomoxetine or cinacalcet-related synthesis pathways where 3-arylpropylamine positional isomers arise as potential impurities, can use the described boiling point and InChIKey differences to establish robust, isomer-resolving analytical methods [2].

Structure-Activity Relationship (SAR) Campaigns Focusing on Aryl-Linker Chemistry in Monoamine Transporter Ligands

For SAR studies exploring the transition from phenoxypropylamine-based norepinephrine transporter (NET) inhibitors (e.g., atomoxetine analogs) to carbon-linked propylamine congeners, Methyl-(3-O-tolyl-propyl)-amine provides a head-to-head comparator. The molecular formula shift from C₁₁H₁₇NO to C₁₁H₁₇N eliminates the ether oxygen, which both reduces hydrogen-bond acceptor capacity and alters conformational preferences, enabling systematic investigation of how linker chemistry modulates transporter affinity and selectivity [3].

Chemoinformatics Model Training and QSAR Dataset Curation

The availability of precisely quantified physicochemical parameters (LogP, TPSA, molecular weight) for Methyl-(3-O-tolyl-propyl)-amine alongside its meta-, para-, and phenoxypropyl congeners provides a curated, multi-dimensional dataset for QSAR model training. Chemoinformaticians building predictive models for CNS penetration or ADME properties can use the ΔLogP (+0.53 relative to phenoxy analog) and ΔTPSA (−9.3 Ų) values as ground-truth data points, improving model accuracy for carbon-linked 3-arylpropylamine chemical space [4].

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